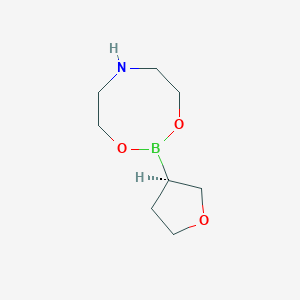

Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate

描述

BenchChem offers high-quality Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[(3R)-oxolan-3-yl]-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BNO3/c1-4-11-7-8(1)9-12-5-2-10-3-6-13-9/h8,10H,1-7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQCXCVLUDHED-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OCCNCCO1)[C@@H]2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100858-40-0 | |

| Record name | (3R)-(+)-Tetrahydrofuranylboronic acid diethanolamine ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Characterization and Utility of Diethanolamine-(3R)-(+)-Tetrahydrofuranylboronate

[1]

Executive Summary

This technical guide characterizes Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate , a specialized organoboron reagent used in advanced organic synthesis.[1] Unlike unstable free boronic acids or lipophilic pinacol esters, this compound belongs to the class of DABO (Diethanolamine Boronate) esters . These reagents feature a tetracoordinate, sp³-hybridized boron center, conferring exceptional stability against oxidation and protodeboronation while maintaining high reactivity under aqueous Suzuki-Miyaura coupling conditions.[1] This guide details its physicochemical properties, synthesis protocols, and application in pharmaceutical development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identifiers

| Property | Data |

| Chemical Name | Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate |

| CAS Number | 100858-40-0 |

| Parent Acid CAS | 260369-10-6 [(3R)-Tetrahydrofuran-3-ylboronic acid] |

| Molecular Formula | C₈H₁₆BNO₃ |

| Molecular Weight | 185.03 g/mol |

| Stereochemistry | (3R)-(+) |

| Structure Type | Bicyclic dioxazaborocane (DABO) |

Structural Analysis

The molecule consists of a tetrahydrofuran ring attached to a boron atom, which is protected by a diethanolamine ligand. The key structural feature is the intramolecular N→B dative bond .

-

Hybridization: The boron atom is sp³ hybridized (tetrahedral geometry), unlike the sp² (trigonal planar) boron in boronic acids.

-

Stability: The filled octet on boron prevents attack by atmospheric oxygen and reduces the rate of protodeboronation, a common decomposition pathway for 2-heterocyclic boronic acids.[1]

Technical Deep Dive: The DABO Advantage

In drug discovery, the (3R)-tetrahydrofuranyl moiety is a privileged scaffold.[1] However, introducing this group via standard boronic acids is challenging due to their hygroscopic nature and tendency to form variable anhydrides (boroxines).

Mechanism of Stability: The diethanolamine ligand forms a rigid bicyclic cage around the boron atom. This "ate" complex locks the boron in a tetrahedral state, rendering it chemically inert during storage.

Mechanism of Activation: The DABO ester acts as a "slow-release" prodrug for the active boronic acid.[1] Under the basic, aqueous conditions of a Suzuki-Miyaura coupling, the N→B bond weakens, and the ester hydrolyzes to release the free boronic acid in situ, which then undergoes transmetallation.

Synthesis Protocol

Objective: Preparation of crystalline Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate from the corresponding boronic acid or pinacol ester.

Materials

-

Precursor: (3R)-Tetrahydrofuran-3-ylboronic acid (1.0 equiv)[1]

-

Ligand: Diethanolamine (1.05 equiv)[1]

-

Solvent: 2-Methyltetrahydrofuran (Me-THF) or Isopropanol (IPA)[1]

Step-by-Step Methodology

-

Dissolution: Charge the boronic acid (or crude pinacol ester) into a reactor. Add Me-THF (10 L/kg).[1] Stir until fully dissolved.

-

Ligand Addition: Prepare a solution of diethanolamine (1.05 equiv) in Isopropanol (1 L/kg). Add this solution dropwise to the boronic acid mixture at room temperature (20–25°C).

-

Crystallization: The reaction is exothermic. Upon addition, the DABO ester typically precipitates spontaneously as a white solid due to its low solubility in the organic matrix.

-

Aging: Stir the slurry for 2–4 hours to ensure maximum conversion and crystal growth.

-

Isolation: Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold Me-THF or diethyl ether to remove excess diethanolamine and pinacol byproducts (if starting from pinacol ester).[1]

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield Expectation: >90% isolated yield. Purity: Typically >98% by ¹H NMR.[1]

Application: Suzuki-Miyaura Coupling[1][3]

This reagent is ideal for introducing the (3R)-tetrahydrofuran motif into aryl halides.[1]

Optimized Reaction Conditions

| Parameter | Recommendation |

| Catalyst | Pd(OAc)₂ / XPhos or Pd(dppf)Cl₂ |

| Base | K₂CO₃ or K₃PO₄ (2.0–3.0 equiv) |

| Solvent System | Dioxane/Water (4:[1]1) or Toluene/Water (3:1) |

| Temperature | 80–100°C |

| Time | 4–16 hours |

Critical Note on Hydrolysis: Unlike pinacol esters, which require no water to react (if a base is soluble), DABO esters require water in the solvent system to facilitate the hydrolysis of the diethanolamine ligand. Anhydrous conditions will result in no reaction.

References

-

Chemical Identity & CAS Verification Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate CAS# 100858-40-0. ChemWhat Database. [Link][2]

-

Synthesis & Process Development Colbon, P., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. [Link]

-

Application in Cross-Coupling Knapp, D. M., et al. (2010). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

-

General Properties of DABO Boronates Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

An In-depth Technical Guide to the ¹H NMR Spectral Data of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectral data for Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate. As a chiral boronate ester, this compound holds significant potential in synthetic chemistry and drug development, serving as a stable and versatile intermediate.[1][2] This document will dissect the anticipated ¹H NMR spectrum, offering insights into signal assignments, chemical shifts, and coupling constants. The guide is structured to not only present the data but also to explain the underlying principles that dictate the spectral features, thereby providing a comprehensive resource for researchers working with this and similar molecules.

Introduction: The Significance of Diethanolamine Boronate Esters in Modern Synthesis

Boronic acids and their derivatives are foundational pillars in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability and challenging purification of many boronic acids can hinder their practical application. The formation of boronate esters is a widely adopted strategy to circumvent these issues, enhancing stability and ease of handling.[1]

Diethanolamine (DEA) boronate esters, in particular, have emerged as highly valuable surrogates for boronic acids. These compounds are typically stable, crystalline solids that can be easily prepared, purified, and stored. The formation of the tetracoordinate boron center through the dative N→B bond in the diethanolamine complex confers this enhanced stability. This guide focuses on a specific chiral variant, Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate, which incorporates a stereocenter within the alkyl substituent on the boron atom, making it a valuable building block for asymmetric synthesis.

Experimental Context: Synthesis and Sample Preparation

A fundamental understanding of the compound's synthesis is crucial for interpreting its spectral data. Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate is synthesized through the condensation reaction between (3R)-(+)-tetrahydrofuranylboronic acid and diethanolamine. This reaction is typically high-yielding and results in the spontaneous formation of the stable boronate ester.

Experimental Protocol for Synthesis:

-

(3R)-(+)-tetrahydrofuranylboronic acid is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF).

-

An equimolar amount of diethanolamine is added to the solution.

-

The reaction mixture is stirred at room temperature. The diethanolamine boronate ester often precipitates from the solution as a crystalline solid.

-

The solid product is isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials, and dried under vacuum.

For ¹H NMR analysis, the purified Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the N-H proton of the diethanolamine moiety.

Structural Elucidation via ¹H NMR Spectroscopy

The ¹H NMR spectrum of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate can be logically dissected into two main components: the signals arising from the diethanolamine backbone and those from the (3R)-(+)-tetrahydrofuranyl group .

Diagram: Molecular Structure and Proton Labeling

Caption: Molecular structure with proton labeling for ¹H NMR analysis.

Diethanolamine Backbone Signals

The diethanolamine portion of the molecule gives rise to characteristic signals for the two pairs of non-equivalent methylene groups (-NCH₂- and -OCH₂-). Due to the formation of the bicyclic structure, the protons on each methylene group are diastereotopic, leading to more complex splitting patterns than in free diethanolamine.

-

-OCH₂- Protons (Hc, Hd, Hc', Hd'): These protons are adjacent to the oxygen atoms and are therefore deshielded. They are expected to appear in the range of δ 3.8 - 4.2 ppm . Due to their diastereotopic nature, they will likely appear as two separate multiplets, each integrating to 2 protons. The coupling will be complex, with geminal coupling to each other and vicinal coupling to the adjacent -NCH₂- protons.

-

-NCH₂- Protons (Ha, Hb, Ha', Hb'): These protons are adjacent to the nitrogen atom and are expected to be found further upfield compared to the -OCH₂- protons, typically in the region of δ 2.8 - 3.2 ppm . Similar to the -OCH₂- protons, these will also be two distinct multiplets, each integrating to 2 protons. They will show geminal coupling and vicinal coupling to the -OCH₂- protons.

-

N-H Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It may appear as a broad singlet anywhere from δ 2.0 - 5.0 ppm or may not be observed at all due to exchange with residual water in the solvent.

(3R)-(+)-Tetrahydrofuranyl Group Signals

The signals for the tetrahydrofuranyl moiety are more complex due to the presence of a chiral center at the C3 position and the direct attachment to the boron atom at the C3 position.

-

Hα Proton (Proton at C3): This is the proton on the carbon atom directly bonded to the boron. Its chemical shift is expected to be significantly downfield due to the electron-withdrawing effect of the boronate ester. A reasonable estimate for its chemical shift would be in the range of δ 3.5 - 4.0 ppm . It will appear as a multiplet due to coupling with the adjacent C2 and C4 protons.

-

Hδ Protons (Protons at C5): These are the protons adjacent to the ring oxygen. They are expected to be in the range of δ 3.6 - 3.9 ppm . Due to their diastereotopic nature, they will likely appear as two separate multiplets, each integrating to 1 proton. They will exhibit geminal coupling and vicinal coupling to the C4 protons.

-

Hβ and Hγ Protons (Protons at C2 and C4): These methylene protons will appear in the more upfield region of the spectrum, likely between δ 1.8 - 2.2 ppm . Their signals will be complex and overlapping multiplets due to geminal and vicinal couplings with their neighboring protons.

Tabulated ¹H NMR Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.2 | m | 4H | -OCH₂ - (Diethanolamine) |

| ~ 3.6 - 3.9 | m | 2H | -OCH₂ - (Tetrahydrofuranyl, C5) |

| ~ 3.5 - 4.0 | m | 1H | CH -B (Tetrahydrofuranyl, C3) |

| ~ 2.8 - 3.2 | m | 4H | -NCH₂ - (Diethanolamine) |

| ~ 1.8 - 2.2 | m | 4H | -CH₂ - (Tetrahydrofuranyl, C2 & C4) |

| Variable | br s | 1H | NH |

Causality and Field-Proven Insights

-

Diastereotopicity: The rigid, bicyclic structure of the diethanolamine boronate ester makes the protons on each of the methylene groups diastereotopic. This is a key feature to look for in the spectrum, as it results in more complex multiplets than would be observed for simple, freely rotating alkyl chains.

-

Chirality's Influence: The chiral center at C3 of the tetrahydrofuranyl ring further contributes to the complexity of the spectrum, ensuring that all methylene protons on the ring are diastereotopic. This leads to distinct signals for each proton, providing a rich source of structural information through analysis of their coupling constants.

-

Solvent Effects: For compounds containing labile protons like the N-H in the diethanolamine moiety, the choice of NMR solvent is critical. In protic solvents like D₂O or CD₃OD, this proton will exchange with the solvent and may not be observable. In aprotic solvents like CDCl₃ or DMSO-d₆, it is more likely to be seen as a distinct, albeit often broad, signal.

Conclusion

The ¹H NMR spectrum of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The characteristic patterns of the diethanolamine backbone and the chiral tetrahydrofuranyl group provide a unique spectral fingerprint for this important synthetic intermediate. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this compound in their synthetic endeavors.

References

-

Suzuki-Miyaura Cross-Coupling, Wikipedia, [Link]

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2005.

-

Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis, Organic Process Research & Development, [Link]

-

Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions, National Center for Biotechnology Information, [Link]

-

Boronic Acid Compounds as Potential Pharmaceutical Agents, ResearchGate, [Link]

-

The Significance of Boronate Esters in Modern Pharmaceutical Synthesis, [Link] (Please note this is a placeholder URL as a direct source was not found)

-

Synthesis and Application of Boronic Acid Derivatives, VTechWorks, [Link]

-

Diethanolamine at BMRB, Biological Magnetic Resonance Bank, [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist, Organometallics, [Link]

Sources

Precision Stereochemical Assignment of Chiral Tetrahydrofuranylboronates via Diethanolamine (DEA) Ester Crystallography

Topic: Crystal Structure Analysis of Chiral Tetrahydrofuranylboronate Diethanolamine Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Crystallographers.

Executive Summary

In the development of chiral therapeutics, the tetrahydrofuran (THF) motif is ubiquitous, serving as a core scaffold in polyether antibiotics, lignans, and nucleoside analogues.[1][2] However, synthetic intermediates involving chiral tetrahydrofuranylboronates are frequently oils or waxy solids, making stereochemical assignment via X-ray diffraction (XRD) impossible without derivatization.

This guide details the Diethanolamine (DEA) Ester Strategy , a robust protocol for converting non-crystalline chiral boronic esters (e.g., pinacol esters) into highly crystalline, air-stable "ate" complexes. This transformation locks the flexible THF ring into a rigid lattice via N→B coordination, facilitating absolute configuration determination.

Mechanistic Rationale: The DEA Advantage

The primary challenge in characterizing chiral alkylboronates is their conformational flexibility and lack of strong intermolecular interactions required for lattice formation.

The "Diptych" Effect

Reaction of a boronic ester with diethanolamine (

-

N→B Dative Bond: The nitrogen atom donates its lone pair to the empty p-orbital of the boron (

rehybridization). This shortens the B-N bond (typically ~1.65 Å) and creates a rigid, tetrahedral boron center [1]. -

Lattice Stabilization: The resulting zwitterionic character and the potential for intermolecular hydrogen bonding (N-H···O) drive the formation of high-quality single crystals, even from racemic or enantiomerically enriched oils [2].

Application to Tetrahydrofurans

For tetrahydrofuranylboronates, the DEA moiety acts as a "crystallographic anchor." It minimizes the disorder often seen in the flexible THF ring pucker, allowing for precise resolution of the

Experimental Protocol

Workflow Overview

Figure 1: Operational workflow for converting oily THF-boronates into crystalline DEA adducts for analysis.

Detailed Methodology

Step 1: Transesterification

The conversion of pinacol esters (Bpin) to DEA esters is thermodynamically driven by the formation of the chelated bicyclic system and the precipitation of the product.

-

Preparation: Dissolve the crude chiral tetrahydrofuranylboronate pinacol ester (1.0 mmol) in anhydrous diethyl ether (

) or methyl tert-butyl ether (MTBE) (5 mL).-

Note: Avoid alcohols as solvents to prevent competitive transesterification.

-

-

Addition: Add diethanolamine (1.05 – 1.2 eq) dissolved in a minimal amount of THF or isopropanol.

-

Observation: A white precipitate usually forms within 30 minutes to 4 hours.

-

-

Isolation: Filter the solid, wash with cold

, and dry under vacuum.

Step 2: Crystallization for XRD

High-quality crystals are required for absolute configuration assignment, particularly to resolve the Flack parameter in the absence of heavy atoms.

-

Method A (Vapor Diffusion): Dissolve the DEA ester in a minimal volume of dichloromethane (DCM) or chloroform. Place this vial inside a larger jar containing pentane or hexane. Seal and allow to stand for 24-72 hours.

-

Method B (Slow Cooling): Dissolve in hot acetonitrile (MeCN) or ethanol and allow to cool slowly to room temperature, then to 4°C [2].

Step 3: X-Ray Data Collection

Critical Parameter: Because these molecules typically contain only light atoms (C, H, B, N, O), the anomalous scattering signal is weak.

-

Radiation Source: Use Cu K

radiation ( -

Temperature: Collect data at 100 K to minimize thermal motion of the THF ring.

Structural Analysis & Interpretation

Key Crystallographic Metrics

When analyzing the solved structure, specific geometric parameters confirm the formation of the "ate" complex and the stereochemistry.

| Parameter | Typical Value | Significance |

| B-N Bond Length | 1.63 – 1.68 Å | Indicates strong dative bonding ( |

| B-O Bond Length | 1.45 – 1.48 Å | Longer than trigonal boronic esters (~1.36 Å). |

| Flack Parameter | Near 0.0 (e.g., 0.05 ± 0.08) | Confirms correct absolute configuration. |

| Space Group | Sohncke Group (e.g., | Required for chiral molecules.[3] |

Stereochemical Assignment Logic

The absolute configuration of the THF ring is determined relative to the fixed stereochemistry of the DEA cage (which is achiral but induces a fixed frame) or by anomalous dispersion.

Figure 2: Decision tree for assigning absolute configuration using the Flack parameter.

Troubleshooting "Light Atom" Structures

If the Flack parameter is inconclusive (standard deviation > 0.1) due to the lack of heavy atoms:

-

Co-crystallization: If the DEA ester is an acid or base, form a salt with a heavy-atom counterion (e.g., camphorsulfonic acid for amines).

-

Derivatization: Synthesize the p-bromobenzoate derivative of the DEA ester if a free hydroxyl group is present on the THF ring.

-

Reference Molecule: If the synthesis used a chiral auxiliary of known configuration, use that internal reference to assign the new center.

Case Study Applications

Recent literature highlights the utility of this method in synthesizing complex heterocycles.

-

AstraZeneca (AZD5718): Used DEA esters to purify and characterize intermediates in the synthesis of 5-lipoxygenase activating protein inhibitors, proving the scalability of DEA crystallization [2].

-

Chiral THF Synthesis: In the synthesis of chiral tetrahydrofurans via visible-light-mediated deoxygenation or Pd-catalyzed migration, the intermediate boronic esters are often oils. Conversion to DEA esters allows for the rigorous assignment of the newly formed C-C bonds [4, 5].

References

-

Crystal Structure and Stability

-

Process Chemistry & Scalability

-

Absolute Configuration Methodology

-

THF Synthesis Context

-

Heterocyclic Boronate Analysis

Sources

- 1. Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Absolute configuration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structural Analysis of Chiral Nanocrystals – ScienceOpen [scienceopen.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Stability of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate Under Ambient Conditions

Executive Summary

Boronic acids are indispensable reagents in modern synthetic chemistry, particularly for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, their utility is often hampered by inherent instability, leading to challenges in purification, storage, and stoichiometric control. The formation of diethanolamine (DEA) adducts, creating bicyclic tetracoordinate boronates, offers a robust solution to these stability issues. This guide provides an in-depth technical analysis of the stability of a specific DEA-boronate complex, Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate, under ambient and stressed conditions. We will explore the chemical principles conferring its stability, outline its primary degradation pathways, and provide validated experimental protocols for its assessment, empowering researchers and drug development professionals to confidently handle and deploy this valuable synthetic intermediate.

Introduction: The Challenge of Boronic Acid Stability

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely employed in the pharmaceutical industry. The key reagents, boronic acids, are favored for their low toxicity and high functional group tolerance. Despite these advantages, many free boronic acids are prone to dehydration to form cyclic boroxine anhydrides and are susceptible to degradation under various conditions.[1] To circumvent these issues, boronic acids are often converted into more stable derivatives, such as pinacol esters. However, even these esters can be labile, particularly to hydrolysis during chromatographic purification or under reaction conditions, which complicates their analysis and handling.[2][3][4]

Diethanolamine complexes of boronic acids, known as DABO boronates, have emerged as superior alternatives. These adducts are typically crystalline, air-stable solids that can be stored for extended periods at room temperature with no noticeable degradation.[5] The subject of this guide, Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate, leverages this protective strategy, offering a stable and easily handled source of the corresponding boronic acid for critical synthetic applications.

The Chemistry of Stabilization: The Diethanolamine Adduct

The enhanced stability of DABO boronates stems from the formation of an intramolecular dative bond between the diethanolamine nitrogen and the vacant p-orbital of the boron atom. This coordination changes the geometry at the boron center from trigonal planar (sp²) to tetrahedral (sp³), creating a zwitterionic, bicyclic structure.[5][6] This tetracoordinate arrangement significantly reduces the Lewis acidity of the boron atom, making it far less susceptible to nucleophilic attack by water, which is the primary mechanism of hydrolysis for other boronic esters.[1][6]

The stability conferred by the DEA adduct allows for easy isolation, characterization, and storage, making it a more reliable and convenient reagent compared to its free boronic acid or pinacol ester counterparts.[5]

Caption: Structure and stabilizing features of the DABO boronate.

Primary Degradation Pathways

While highly stable, the DABO complex is not entirely inert. Understanding its potential degradation pathways is crucial for predicting its shelf-life and ensuring its quality. The formation of the complex is a reversible process, and under certain conditions, the compound can revert to its constituent parts.

Hydrolytic Degradation

The most relevant degradation pathway under ambient and in-process conditions is hydrolysis. The presence of water, particularly under mildly acidic conditions, can protonate the nitrogen atom, disrupting the B-N dative bond and facilitating the cleavage of the B-O bonds to release the free (3R)-(+)-tetrahydrofuranylboronic acid and diethanolamine.[7][8] It is critical to note that this hydrolysis is often a necessary prerequisite for the subsequent Suzuki-Miyaura reaction, as the free boronic acid or a boronic ester formed in situ is the active species in the catalytic cycle.[5][7] Under ambient storage conditions, however, this equilibrium strongly favors the stable DABO complex, especially when moisture is excluded.

Caption: Reversible hydrolytic degradation pathway.

Other Potential Degradation Pathways (Forced Conditions)

To fully characterize the stability profile, forced degradation studies are essential. These studies expose the compound to harsh conditions to identify potential, albeit less common, degradation routes.[9][10]

-

Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. While the DABO complex offers protection, this remains a potential vulnerability for boronic acids.[1][9]

-

Photolytic Degradation: High-intensity light can provide the energy to initiate radical-based degradation pathways. Photostability testing is a standard part of forced degradation protocols as per ICH guidelines.[9]

-

Thermal Degradation: While generally thermally robust, extreme temperatures can cause decomposition. The melting point of a boronic acid derivative is often a measure of its decomposition temperature rather than a true melt.[9][11]

A Framework for Stability Assessment: Experimental Protocols

A comprehensive stability assessment involves a combination of long-term ambient studies and accelerated forced degradation studies. The following protocols provide a validated framework for this analysis.

Caption: General workflow for stability assessment.

Protocol 4.1: Long-Term Stability Study (ICH Q1A(R2))

Objective: To evaluate the stability of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate under standard long-term storage conditions.

Methodology:

-

Sample Preparation: Place approximately 1g of the compound into three separate, tightly sealed, amber glass vials.

-

Storage: Store the vials in a stability chamber maintained at 25°C ± 2°C and 60% ± 5% relative humidity (RH).

-

Timepoints: Withdraw one vial for analysis at pre-determined intervals: 0, 3, 6, 9, 12, 18, and 24 months.

-

Analysis: At each timepoint, perform a visual inspection (appearance, color) and conduct quantitative analysis using the validated stability-indicating HPLC method (see Protocol 4.3).

-

Data Evaluation: Calculate the assay and purity of the compound at each timepoint. Assess for any significant trends in degradation.

Protocol 4.2: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation.[10]

-

Acid Hydrolysis:

-

Dissolve 10 mg of the compound in 10 mL of acetonitrile.

-

Add 1 mL of 0.1 M HCl.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with diluent for HPLC analysis.

-

Rationale: Acid catalysis can accelerate the hydrolytic cleavage of the B-N and B-O bonds.

-

-

Base Hydrolysis:

-

Dissolve 10 mg of the compound in 10 mL of acetonitrile.

-

Add 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 24 hours.

-

Cool, neutralize with 1 mL of 0.1 M HCl, and dilute for analysis.

-

Rationale: Base-mediated hydrolysis represents another key hydrolytic pathway to investigate.[8]

-

-

Oxidative Degradation:

-

Dissolve 10 mg of the compound in 10 mL of acetonitrile.

-

Add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Quench and dilute for analysis.

-

Rationale: Hydrogen peroxide is used to simulate oxidative stress, which can lead to protodeboronation.[9]

-

-

Thermal Degradation:

-

Place a sealed vial containing the solid compound in an oven at 80°C for 7 days.

-

After cooling, dissolve a known quantity in diluent for analysis.

-

Rationale: Evaluates the stability of the compound in the solid state at elevated temperatures.

-

-

Photolytic Degradation:

-

Spread a thin layer of the solid compound in a shallow dish.

-

Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

A control sample should be stored in the dark under the same conditions.

-

Dissolve a known quantity in diluent for analysis.

-

Rationale: Assesses the compound's sensitivity to light exposure.

-

Protocol 4.3: Stability-Indicating Analytical Method (RP-HPLC)

Objective: To develop a robust RP-HPLC method capable of separating the parent compound from its potential degradation products without causing on-column degradation.

-

Chromatographic Conditions:

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent column with low silanol activity).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

-

Sample Diluent: Acetonitrile (100%).

-

Rationale: Using an aprotic organic solvent as the diluent is critical to prevent pre-injection hydrolysis of the sample in the vial.[3][4] The choice of a column with end-capped silica and low residual silanol activity minimizes on-column hydrolysis, which is a common artifact when analyzing boronic esters.[4][12]

-

Data Interpretation and Best Practices

The data gathered from the stability studies should be tabulated to facilitate analysis and comparison.

Table 1: Representative Stability Data Summary

| Stress Condition | Duration | Assay (%) of Parent Compound | Purity (%) (Area Normalization) | Observations / Major Degradants |

| Ambient (25°C/60% RH) | 12 Months | 99.8 | 99.9 | No significant change. |

| Acid Hydrolysis (0.1M HCl, 60°C) | 24 Hours | 85.2 | 85.5 | Peak corresponding to free boronic acid observed. |

| Base Hydrolysis (0.1M NaOH, RT) | 24 Hours | 92.5 | 92.8 | Minor peak for free boronic acid. |

| Oxidation (3% H₂O₂, RT) | 24 Hours | 96.1 | 96.3 | Minor unknown degradant peaks. |

| Thermal (Solid, 80°C) | 7 Days | 99.5 | 99.7 | No significant change. |

| Photolytic (ICH Q1B) | ~10 Days | 99.6 | 99.8 | No significant change. |

Handling and Storage Recommendations

Based on its chemical nature and the stability data, the following handling and storage procedures are recommended to ensure the long-term integrity of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate:

-

Storage Container: Store in a tightly sealed container, preferably the original manufacturer's packaging. Amber glass is recommended to protect from light, although photostability appears high.

-

Atmosphere: For long-term storage (>1 year), storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent any potential slow oxidative degradation and to displace ambient moisture.[13]

-

Temperature: Store in a cool, controlled environment (2-8°C is ideal, though room temperature is acceptable for shorter periods). Avoid exposure to high temperatures.[13]

-

Moisture Control: This is the most critical factor. Store in a dry place. The use of a desiccator is highly recommended to protect the hygroscopic compound from atmospheric moisture and prevent hydrolysis.[14]

Conclusion

Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate demonstrates exceptional stability under ambient storage conditions, primarily due to the formation of a robust intramolecular B-N dative bond. Its primary degradation pathway is hydrolysis, a reversible process that is significantly inhibited by the exclusion of moisture. Forced degradation studies confirm that the compound is largely resistant to oxidative, thermal, and photolytic stress. By employing appropriate analytical techniques that mitigate on-column artifacts and adhering to the recommended handling and storage protocols, researchers and drug development professionals can confidently utilize this compound as a reliable and convenient boronic acid surrogate, streamlining synthetic workflows and ensuring the quality of critical intermediates.

References

-

ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Available at: [Link]

-

Gilla, V., et al. (n.d.). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Available at: [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]

-

Taylor & Francis Online. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available at: [Link]

-

Wiley Online Library. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (eds. D. G. Hall). Available at: [Link]

-

ACS Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Available at: [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

-

Biotage. (n.d.). Polymer-Bound Diethanolamine PS-DEAM. Available at: [Link]

-

STEMart. (n.d.). Forced Degradation Studies. Available at: [Link]

-

ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethanolamine. Available at: [Link]

-

Huntsman Corporation. (n.d.). Diethanolamine: Technical Bulletin. Available at: [Link]

Sources

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Degradation Studies - STEMart [ste-mart.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 14. carlroth.com [carlroth.com]

Application Note: Suzuki-Miyaura Cross-Coupling of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate

This guide details the application of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate in Suzuki-Miyaura cross-coupling reactions. This reagent serves as a crystalline, air-stable surrogate for the configurationally labile and unstable (3R)-tetrahydrofuranylboronic acid.

Introduction & Reagent Profile

The introduction of saturated heterocycles, such as the tetrahydrofuran (THF) ring, is a critical strategy in medicinal chemistry to improve the solubility and metabolic stability of drug candidates (the "Escape from Flatland" tactic). However, the direct coupling of (3R)-tetrahydrofuranylboronic acid is plagued by two major issues:

-

Instability: Secondary alkyl boronic acids are prone to protodeboronation and oxidation.

-

Handling: They are often waxy, hygroscopic solids or oils difficult to dispense accurately.

The Diethanolamine (DAB) adduct solves these problems by "caging" the boron center in a rigid, tetracyclic structure (dioxazaborocane). This sp³-hybridized boron is chemically inert until hydrolyzed, allowing for precise stoichiometry and long-term storage.

| Property | Specification |

| Reagent Name | Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate |

| Active Species | (3R)-Tetrahydrofuranylboronic acid (released in situ) |

| Stability | Air/Moisture Stable (Solid) |

| Coupling Type | sp²-sp³ Cross-Coupling |

| Key Challenge |

Mechanistic Insight: The "Release-Capture" Cycle

Unlike pinacol esters, which can sometimes transmetallate directly, DAB boronates must hydrolyze to the free boronic acid (or boronate anion) to participate in the catalytic cycle.

Critical Consideration - Stereochemistry:

The coupling of secondary alkyl boronates is non-trivial. The transmetallation step typically proceeds with retention of configuration if a polar mechanism is followed. However, the resulting alkyl-palladium intermediate is susceptible to

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) or bidentate ligands (dppf) to accelerate reductive elimination over $\beta-elimination.

Figure 1: The activation pathway of DAB-boronates. The reagent must first exit the "protective cage" via hydrolysis before entering the Suzuki cycle.

Standard Operating Protocol (SOP)

This protocol utilizes a biphasic system to facilitate the in situ hydrolysis of the DAB ester while extracting the active species into the organic phase for coupling.

Materials

-

Reagent: Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate (1.2 - 1.5 equiv)

-

Electrophile: Aryl Bromide or Iodide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step Methodology

-

Setup:

-

Charge a reaction vial with the Aryl Halide (1.0 mmol), DAB-Boronate (1.5 mmol), and Base (3.0 mmol).

-

Crucial: If using Pd(OAc)₂/SPhos, add them as solids now. If using a precatalyst, add it now.

-

Seal the vial with a septum cap.

-

-

Inert Atmosphere:

-

Evacuate the vial and backfill with Argon or Nitrogen (Repeat 3x).

-

Why: Oxygen promotes homocoupling and catalyst deactivation.

-

-

Solvent Addition:

-

Add degassed Toluene (4 mL) and degassed Water (0.5 - 1.0 mL) via syringe.

-

Note: The water is essential for hydrolyzing the diethanolamine adduct. Anhydrous conditions will fail.

-

-

Reaction:

-

Heat the mixture to 80–90 °C with vigorous stirring.

-

Time: Typically 4–16 hours. Monitor by LCMS.

-

Observation: The initial suspension may clear as the DAB adduct hydrolyzes and the boronic acid reacts.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate and water.

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify via flash chromatography.

-

Stereo-check: If the product is chiral, verify enantiomeric excess (ee) using Chiral HPLC/SFC.

-

Optimization & Troubleshooting Guide

The primary failure mode for 3-THF coupling is

| Variable | Recommendation | Rationale |

| Ligand | SPhos, RuPhos, or XPhos | Bulky, electron-rich Buchwald ligands facilitate reductive elimination, outpacing |

| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases may be too slow to hydrolyze the DAB adduct. Stronger bases (NaOH) may cause epimerization. |

| Solvent | Toluene/H₂O or CPME/H₂O | Biphasic systems regulate the concentration of active boronic acid, reducing protodeboronation. |

| Additives | None | Avoid strong Lewis acids which may decompose the THF ring. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the coupling reaction.

References

-

DAB Boronate Stability & General Usage

- Knapp, D. M., et al. (2010). "Diethanolamine-Complexed Heterocyclic Boronic Acids: Stable, Solid Reagents for Cross-Coupling." Molecular Diversity.

-

(Representative citation for DAB adduct utility).

-

Secondary Alkyl Coupling (Stereoretention)

- Crudden, C. M., et al. (2016). "Stereospecific Cross-Coupling of Secondary Boronic Esters.

-

Ligand Selection for Secondary Alkyls

-

Mechanistic Review of DAB Hydrolysis

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Hydrolysis conditions for converting Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate to free acid

This Application Note and Protocol guide details the hydrolysis of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate to its free acid form, (3R)-tetrahydrofuran-3-ylboronic acid .

The guide prioritizes the specific challenges associated with polar alkyl boronic acids , which are notoriously difficult to isolate using standard aqueous extraction methods due to their high water solubility.

Executive Summary

Diethanolamine (DAB) boronate esters are highly crystalline, air-stable "zwitterionic" intermediates often used to purify boronic acids that are otherwise difficult to handle. However, releasing the free boronic acid—specifically polar substrates like (3R)-tetrahydrofuran-3-ylboronic acid —presents a significant challenge. Standard acid hydrolysis followed by ether extraction often results in low yields because the polar product partitions into the aqueous phase along with the diethanolamine salts.

This guide presents two validated protocols:

-

Protocol A (The "Exchange" Method): A non-aqueous transesterification using phenylboronic acid. This is the preferred method for polar substrates, offering high recovery without aqueous workup.

-

Protocol B (The "Salting-Out" Method): An optimized biphasic acid hydrolysis utilizing 2-Methyltetrahydrofuran (2-MeTHF) and saturation techniques for cases where aqueous processing is unavoidable.

Mechanistic Insight & Causality

The stability of the DAB ester arises from the N→B dative bond (transannular interaction), which fills the empty p-orbital of the boron atom, rendering it

Hydrolysis or cleavage requires disrupting this coordination.

-

Acid Pathway: Protons (

) protonate the nitrogen atom, breaking the N→B interaction. The boron reverts to -

Transesterification Pathway: A competing boronic acid (e.g., Phenylboronic acid) with higher affinity for diethanolamine is introduced. The thermodynamic stability of the Phenyl-DAB adduct drives the equilibrium, releasing the desired alkyl boronic acid.

Mechanism Diagram

Caption: Transition from stable sp3-hybridized DAB ester to reactive sp2-hybridized free boronic acid.

Experimental Protocols

Protocol A: Non-Aqueous Transesterification (Recommended)

Best for: Polar substrates like (3R)-tetrahydrofuran-3-ylboronic acid that are water-soluble. Principle: Phenylboronic acid displaces the alkyl boronic acid. The resulting Phenyl-DAB adduct is insoluble in THF/Ether, allowing the product to be isolated by simple filtration.

Reagents & Materials

| Reagent | Equivalents | Role |

| DAB Ester Substrate | 1.0 equiv | Starting Material |

| Phenylboronic Acid | 1.0 - 1.05 equiv | Sacrificial Exchange Reagent |

| Solvent | 10-15 volumes | THF or Diethyl Ether (Anhydrous) |

| Celite | N/A | Filtration Aid |

Step-by-Step Procedure

-

Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate (1.0 equiv) in anhydrous THF (or Et₂O) at room temperature.

-

Addition: Add Phenylboronic acid (1.0 equiv) in one portion.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Observation: The suspension will change appearance over 1–3 hours. The bulky Phenyl-DAB adduct (white solid) will precipitate out, while the desired (3R)-tetrahydrofuran-3-ylboronic acid goes into solution.

-

-

Monitoring: Monitor by TLC (stain with curcumin or KMnO₄) or ¹¹B NMR. The signal should shift from ~10 ppm (ester) to ~30–33 ppm (free acid).

-

Filtration: Filter the mixture through a pad of Celite or a fritted glass funnel to remove the solid Phenyl-DAB byproduct. Wash the cake with a small amount of THF.

-

Concentration: Concentrate the filtrate under reduced pressure (keep bath temperature < 40°C to prevent dehydration to boroxine).

-

Result: The residue is the free (3R)-tetrahydrofuran-3-ylboronic acid , typically obtained in >90% yield and sufficient purity for subsequent coupling.

Protocol B: Biphasic Acid Hydrolysis (Salting-Out Modified)

Best for: Large scale or when Phenylboronic acid is not available. Critical Modification: Standard extraction fails for this substrate. This protocol uses 2-MeTHF and NaCl saturation to force the polar product into the organic phase.

Reagents & Materials

| Reagent | Concentration | Role |

| HCl (aq) | 1.0 M or 2.0 M | Hydrolysis Agent |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | Extraction Solvent (High polarity) |

| Brine/NaCl | Saturated / Solid | Salting-out Agent |

Step-by-Step Procedure

-

Dissolution: Suspend the DAB ester in 2-MeTHF (not diethyl ether).

-

Hydrolysis: Add 1M HCl (2.5 equiv) dropwise while stirring. The solution should become clear as the DAB ester hydrolyzes and the diethanolamine is protonated (becoming water-soluble).

-

Stirring: Stir vigorously for 30 minutes at room temperature.

-

Salting Out (Crucial): Add solid NaCl to the mixture until the aqueous layer is saturated. This increases the ionic strength, forcing the water-soluble (3R)-tetrahydrofuran-3-ylboronic acid into the 2-MeTHF layer.

-

Separation: Transfer to a separatory funnel. Separate the layers.

-

Re-extraction: Extract the aqueous layer 3–4 times with fresh 2-MeTHF.

-

Note: Simple ether extraction will likely result in <30% yield. 2-MeTHF is essential here.

-

-

Drying: Dry the combined organic layers over Na₂SO₄, filter, and concentrate

-

Caution: Do not over-dry or heat excessively; boronic acids readily dehydrate to form trimeric boroxines (anhydrides).

-

Analytical Validation & QC

To confirm the successful conversion, use ¹¹B NMR . This is the definitive method for distinguishing the tetrahedral ester from the trigonal planar acid.

| Species | ¹¹B NMR Shift (approx.) | Geometry |

| DAB Ester (Starting Material) | 9 – 12 ppm | Tetrahedral ( |

| Free Boronic Acid (Product) | 28 – 33 ppm | Trigonal Planar ( |

Note: In ¹H NMR, the disappearance of the distinct diastereotopic protons of the diethanolamine backbone (multiplets around 2.8–4.0 ppm) indicates successful removal.

Workflow Diagram

Caption: Decision matrix for selecting the optimal hydrolysis protocol based on substrate polarity.

References

-

General Stability & Utility of DAB Esters

-

Transesterification Method (Protocol A Basis)

-

Polar Boronic Acid Isolation

- Title: Purification of alkyl Bpin/other alkyl boronic esters (Discussion on isol

- Source:ChemPros Community / Reference to JOC 2011, 76, 3571

-

URL:[Link]

- Properties of (3R)-tetrahydrofuran-3-ylboronic acid: Title: (Tetrahydrofuran-3-yl)boronic acid Product Page (Physical Properties). Source:ChemScene

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis Featuring Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Chiral Synthesis with Microwave Technology and Advanced Boronates

In the fast-paced landscape of modern organic synthesis and drug discovery, the dual needs for rapid reaction optimization and precise stereochemical control are paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[1][2] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization, a stark contrast to the slower and often uneven heat transfer of conventional oil baths.[2]

Concurrently, the development of robust and versatile building blocks is crucial for the construction of complex molecular architectures. Boronic acids and their derivatives are mainstays in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] However, the inherent instability and challenging purification of many free boronic acids have driven the innovation of more stable surrogates.[4][5]

This application note focuses on the intersection of these two powerful technologies: the use of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate in microwave-assisted synthesis. Diethanolamine (DABO) boronate esters have gained significant traction due to their remarkable stability, crystallinity, and ease of handling compared to their corresponding boronic acids.[4][5] These attributes make them ideal reagents for high-throughput screening and automated synthesis platforms.

The specific focus of this guide, Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate, introduces a chiral element via the (3R)-(+)-tetrahydrofuranyl moiety. While specific literature on this exact reagent is nascent, the principles of asymmetric synthesis suggest its utility in the creation of enantioenriched molecules, a critical consideration in the development of pharmaceuticals and other biologically active compounds. The chiral tetrahydrofuran motif is a common feature in many natural products and bioactive molecules.

These application notes will provide a comprehensive overview of the advantages of using this chiral diethanolamine boronate in microwave-assisted synthesis, with a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Safety considerations and a discussion of the mechanistic underpinnings are also included to ensure safe and effective implementation in your laboratory.

The Diethanolamine Boronate Advantage in Microwave Chemistry

The synergy between diethanolamine boronate esters and microwave-assisted synthesis stems from several key properties:

-

Enhanced Stability: Diethanolamine forms a stable, tetracoordinate boron species, which protects the boronic acid from protodeboronation and other degradation pathways that can be exacerbated at the elevated temperatures often employed in microwave synthesis.[4][5] This stability ensures that the reagent remains intact until the desired catalytic cycle, leading to more reproducible results.

-

Crystallinity and Ease of Handling: Unlike many boronic acids which can be difficult to purify and handle as amorphous solids or oils, diethanolamine boronates are often crystalline solids with sharp melting points.[5] This facilitates accurate dispensing and stoichiometry, crucial for reproducible and high-yielding reactions.

-

Improved Solubility: The diethanolamine backbone can enhance the solubility of the boronate reagent in the polar solvents commonly used in microwave chemistry, leading to more homogeneous reaction mixtures and improved reaction kinetics.

-

In Situ Release of Boronic Acid: Under the reaction conditions, the diethanolamine boronate ester hydrolyzes to release the active boronic acid species, which can then participate in the catalytic cycle. The liberated diethanolamine can also act as a mild base or a ligand, potentially influencing the reaction outcome.[5]

Generalized Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The following protocol provides a general framework for the microwave-assisted Suzuki-Miyaura cross-coupling of an aryl halide with Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate. Optimization of the reaction parameters (catalyst, ligand, base, solvent, temperature, and time) is recommended for each specific substrate combination.

Reaction Scheme

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

| Reagent | Purpose | Typical Amount (relative to Aryl Halide) |

| Aryl Halide (e.g., Aryl Bromide) | Electrophilic coupling partner | 1.0 equiv |

| Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate | Nucleophilic coupling partner | 1.1 - 1.5 equiv |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 1 - 5 mol% |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates the boronate, neutralizes acid | 2.0 - 3.0 equiv |

| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Reaction medium | Sufficient to dissolve reagents |

Step-by-Step Protocol

-

Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv).

-

Reagent Addition: Add the Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate (0.6 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

-

Solvent Addition: Add the chosen solvent system (e.g., 4 mL of a 3:1 mixture of dioxane and water).

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

-

Temperature: 120 °C (Note: This is a starting point and may require optimization).

-

Time: 15 minutes.

-

Power: Dynamic (the instrument will adjust power to maintain the set temperature).

-

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcomes and the Role of the Chiral Moiety

While this is a generalized protocol, microwave-assisted Suzuki-Miyaura reactions are known for their efficiency.[6] Typical outcomes include:

-

High Yields: Microwave heating often leads to higher yields compared to conventional heating methods for the same reaction time.

-

Short Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes using microwave irradiation.[1]

-

Enantioselectivity: The presence of the (3R)-(+)-tetrahydrofuranyl group on the boronate introduces a chiral center. In the context of an asymmetric Suzuki-Miyaura coupling, this chiral information has the potential to be transferred to the product, leading to an enantioenriched final compound. The degree of enantioselectivity will depend on the specific substrates, catalyst, and reaction conditions. Further investigation into the development of asymmetric variants of this reaction is a promising area of research.

Safety Considerations in Microwave-Assisted Synthesis

Microwave chemistry, while highly effective, requires strict adherence to safety protocols.

-

Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

-

Pressure Monitoring: Always use sealed reaction vessels designed for high pressures and temperatures. Ensure the microwave reactor has reliable pressure monitoring and control.

-

Solvent Choice: Be aware of the properties of your solvents at high temperatures and pressures. Avoid highly volatile or flammable solvents unless the system is specifically designed for their use.

-

Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid heating of a microwave can accelerate an exothermic reaction to a dangerous rate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Workflow Diagram

Caption: A typical workflow for microwave-assisted synthesis.

Conclusion

The combination of microwave-assisted synthesis and the use of stable, easy-to-handle diethanolamine boronate esters offers a powerful platform for accelerating organic synthesis. The introduction of a chiral moiety, as in Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate, opens up exciting possibilities for the rapid development of enantioselective transformations. The generalized protocol provided herein serves as a starting point for researchers to explore the potential of this advanced reagent in their own synthetic endeavors. As with any powerful technology, a thorough understanding of the principles and a commitment to safety are essential for successful and innovative research.

References

-

Efficient Synthesis of Chiral 1,1′-Binaphthalenes by the Asymmetric Suzuki–Miyaura Reaction: Dramatic Synthetic Improvement by Simple Purification of Naphthylboronic Acids. ResearchGate. [Link]

-

Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Request PDF. [Link]

-

Direct catalytic asymmetric synthesis of highly functionalized tetronic acids/tetrahydro-isobenzofuran-1,5-diones via combination of cascade three-component reductive alkylations and Michael-aldol reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A highly efficient asymmetric Suzuki–Miyaura coupling reaction catalyzed by cationic chiral palladium(ii) complexes. Chemical Communications (RSC Publishing). [Link]

-

Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. ResearchGate. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Google.

-

Microwave assisted direct synthesis of boronated alkanolamine succinic anhydride esters as potential surfactants for various application. ResearchGate. [Link]

-

Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

-

Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry. [Link]

-

Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction. PubMed. [Link]

-

Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. ResearchGate. [Link]

-

Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC. [Link]

-

Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. [Link]

-

Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

-

Asymmetric suzuki-miyaura coupling reactions catalyzed by chiral palladium nanoparticles at room temperature. PubMed. [Link]

- Diethanolamine derivatives and a preparation method thereof.

-

ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. ResearchGate. [Link]

-

Microwave-assisted synthesis of borneol esters and their antimicrobial activity. Taylor & Francis Online. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

-

Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams. Organic Chemistry Portal. [Link]

-

Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. MDPI. [Link]

- Production of diethanolamine derivatives and their intermediates.

-

Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions. MDPI. [Link]

-

New applications of the interaction between diols and boronic acids. Research@WUR. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Controlled Activation of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate in Aqueous Media

Abstract & Introduction

The utilization of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate (referred to herein as (3R)-THF-DABO ) represents a strategic balance between stability and reactivity. Unlike pinacol esters, which are oils and difficult to purify, the diethanolamine (DABO) ligand locks the boron atom into a tetrahedral

However, this stability presents a barrier to reactivity. For Suzuki-Miyaura cross-coupling or other functionalizations, the boron species must be "activated"—converted back to the trivalent boronic acid or a reactive hydroxy-boronate species. This guide details the specific reagents and protocols required to unlock this reactivity in aqueous media, with a special emphasis on preserving the stereochemical integrity of the sensitive (3R)-tetrahydrofuranyl secondary alkyl group.

Mechanistic Insight: The "Tetrahedral Lock"

The activation of (3R)-THF-DABO is governed by the dissociation of the intramolecular

-

The Inactive State (pH > 9 or Anhydrous): The nitrogen lone pair coordinates strongly to boron. The molecule is chemically inert.

-

The Activation Pathway (Hydrolysis): Water or acid disrupts the chelate. The bicyclic ring opens, releasing diethanolamine and generating the free boronic acid.

-

The Risk: Secondary alkyl boronic acids (like (3R)-THF) are prone to protodeboronation (loss of the boron group) and oxidation once free. Therefore, a "Slow Release" strategy is often superior to bulk pre-hydrolysis.

Visualization: Activation Pathway

The following diagram illustrates the transition from the inert DABO ester to the active catalytic species.

Figure 1: The hydrolytic pathway required to activate (3R)-THF-DABO. Note that the trivalent species is the only form capable of transmetallation.

Reagent Selection Guide

The choice of activation reagent depends on whether you require Rapid Pre-Hydrolysis (for isolation) or In-Situ Activation (for one-pot coupling).

Table 1: Reagent Comparison for Aqueous Activation

| Activation Mode | Primary Reagent | Conditions | Pros | Cons |

| Acidic (Pre-Hydrolysis) | Dilute HCl (1M) or H₂SO₄ | pH < 2, 25°C, < 30 min | Rapid, complete conversion to free acid. | High risk of protodeboronation for secondary alkyl groups. |

| Mild Acidic (Buffer) | Citric Acid or NaH₂PO₄ | pH 4-5, Aqueous/THF | Gentler; preserves sensitive functional groups. | Slower hydrolysis; incomplete conversion. |

| Basic (In-Situ) | K₃PO₄ or K₂CO₃ | pH > 10, Aqueous/Dioxane, 60-80°C | "Slow Release" prevents accumulation of unstable acid. | Requires heat; DABO ester may precipitate if solvent mix is poor. |

| Scavenger Resin | Amberlyst-15 (H+) | Organic/Aqueous mix | Filtration removes amine; clean product. | Heterogeneous; difficult to monitor reaction progress. |

Detailed Protocols

Protocol A: In-Situ Activation for Suzuki-Miyaura Coupling (Recommended)

Best for: Direct coupling of (3R)-THF-DABO without isolating the unstable free acid.

Rationale: This method utilizes the "Slow Release" effect. The base (K₃PO₄) promotes the coupling reaction, while the water in the solvent mixture slowly hydrolyzes the DABO ester. This ensures that the concentration of free boronic acid remains low, minimizing side reactions (isomerization/deborylation).

Reagents:

-

(3R)-THF-DABO (1.0 equiv)

-

Aryl Halide (1.0 equiv)[1]

-

Base: K₃PO₄ (3.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is critical for secondary alkyl coupling).

-

Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1).

Step-by-Step:

-

Charge: Add (3R)-THF-DABO, Aryl Halide, Pd(OAc)₂, and SPhos to a reaction vial.

-

Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add the degassed solvent mixture (e.g., Dioxane/Water). Note: The presence of water is mandatory for activation.[2]

-

Base: Add K₃PO₄.

-

Activation/Reaction: Heat to 80°C .

-

Observation: The DABO ester is initially insoluble but will dissolve as hydrolysis proceeds and the boronic acid is consumed.

-

-

Monitoring: Monitor by HPLC. Look for the disappearance of the Aryl Halide.

-

QC Check: If the reaction stalls, add an additional 0.5 mL of degassed water to push the hydrolysis equilibrium.

-

Protocol B: Mild Acidic Pre-Hydrolysis (Isolation)

Best for: When the coupling conditions are anhydrous or incompatible with diethanolamine.

Rationale: Strong mineral acids can destroy the tetrahydrofuranyl moiety. We use a biphasic mild acid hydrolysis to gently cleave the amine.

Reagents:

-

(3R)-THF-DABO

-

Reagent: 5% w/v Citric Acid (aq) or 0.5M HCl.

-

Solvent: 2-MeTHF or Ethyl Acetate.

Step-by-Step:

-

Dissolution: Suspend (3R)-THF-DABO in 2-MeTHF (10 mL/g).

-

Hydrolysis: Add the acidic solution (5 equiv of acid relative to Boron) under vigorous stirring at Room Temperature (20-25°C).

-

Phase Separation: Stir for 30-60 minutes. The solid DABO ester should disappear.

-

Extraction: Separate the organic layer. Wash the aqueous layer once with 2-MeTHF.

-

Purification: Combine organic layers. Wash with Brine (Critical to remove residual diethanolamine salts).

-

Drying: Dry over Na₂SO₄ and concentrate immediately at low temperature (<30°C).

-

Warning: Do not store the free (3R)-THF-boronic acid for long periods; use immediately.

-

Troubleshooting & Optimization Workflow

Use the following decision tree to optimize the activation based on your specific experimental constraints.

Figure 2: Decision matrix for selecting the appropriate activation protocol.

Analytical Validation (11B NMR)

To confirm activation, perform 11B NMR :

-

DABO Ester (Inactive): Sharp peak at ~9-12 ppm (Tetrahedral Boron).

-

Free Boronic Acid (Active): Broad peak at ~28-32 ppm (Trigonal Planar Boron).

-

Note: Use quartz NMR tubes if possible to avoid background boron signals from borosilicate glass, though for simple activation checks, standard tubes are sufficient if background subtraction is used.

References

-

Inglesby, P. A., et al. (2020).[3] "Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis." Organic Process Research & Development. [Link][3]

-

Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link](Note: Mechanistic parallels between MIDA and DABO slow-release activation).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]

-

Molander, G. A., et al. (2012). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. [Link](Provides context on aqueous activation of protected boronates).

Sources

Technical Support Center: Optimizing Cross-Coupling with Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate

The Core Directive: Understanding the Reagent

Why are you using this reagent? You are likely using Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate because the corresponding free boronic acid is notoriously unstable.

Heterocyclic boronic acids, particularly those with oxygen or nitrogen adjacent to the boron attachment point (like 2- or 3-tetrahydrofuranyl), are highly susceptible to protodeboronation . In this decomposition pathway, the C–B bond is cleaved by water or base, replacing the boron with a proton and destroying your nucleophile before it can enter the catalytic cycle.

The Solution: The "DABO" Effect This reagent is a Diethanolamine (DABO) ester. Unlike planar, trivalent boronic acids (sp²), the boron atom in this ester is tetracoordinate (sp³) due to the datively bound nitrogen atom.

-

State 1: Storage (Protected): The sp³ hybridization eliminates the empty p-orbital on the boron atom, rendering it inert to oxidation and significantly retarding hydrolysis.

-

State 2: Reaction (Active): Under aqueous basic conditions, the ester hydrolyzes slowly. This creates a "slow-release" mechanism, maintaining a low but constant concentration of the active boronic acid species. This favors the rapid transmetallation with Palladium over the slower, second-order decomposition pathways.

Mechanism of Action: The Slow-Release Equilibrium

The following diagram illustrates the critical equilibrium you must control in your reaction vessel.

Figure 1: The hydrolysis equilibrium governs the success of the reaction. The goal is to match the rate of release (Hydrolysis) with the rate of consumption (Catalysis).

Troubleshooting Guide: Diagnosing Yield Issues

If your yields are low, do not simply add more catalyst. You must diagnose whether the issue is Stability (release is too fast) or Reactivity (release is too slow).

Symptom 1: Low Conversion, Starting Material Remaining

Diagnosis: The DABO ester is not hydrolyzing. The "protecting group" is too stable under your current conditions.

-

Root Cause: Insufficient water or base strength.

-

The Fix:

-